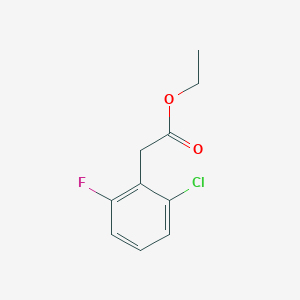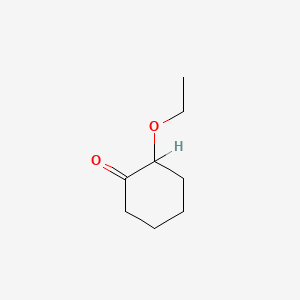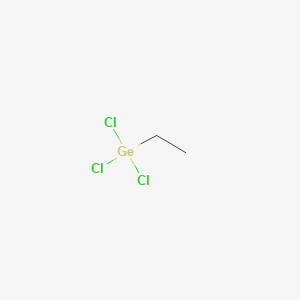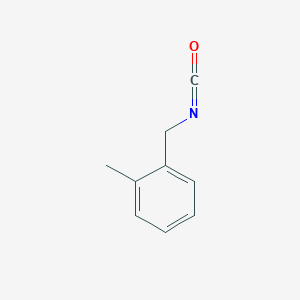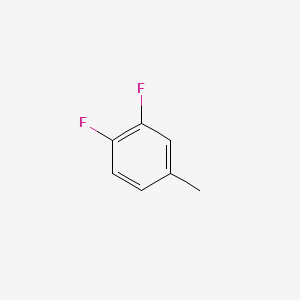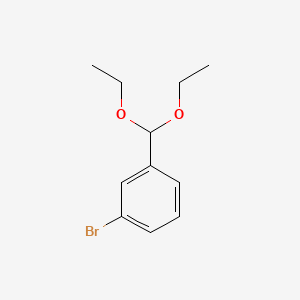
5-Bromo-6-chloro-3-indolyl-beta-D-galactoside
Übersicht
Beschreibung
5-Bromo-6-chloro-3-indolyl-beta-D-galactoside: is an organic compound with the chemical formula C14H15BrClNO6 and a molecular weight of 408.63 g/mol . It is commonly used as a chromogenic substrate for the enzyme beta-galactosidase , producing a red or magenta insoluble product upon hydrolysis . This compound is particularly valuable in molecular biology and biochemistry for detecting beta-galactosidase activity.
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .
Mode of Action
This compound acts as a chromogenic substrate for β-galactosidase . When cleaved by β-galactosidase, it yields galactose and 5-bromo-4-chloro-3-hydroxyindole .
Biochemical Pathways
The hydrolysis of this compound by β-galactosidase is a key step in the Lac operon pathway . This pathway is crucial for the metabolism of lactose in many organisms.
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability .
Result of Action
The hydrolysis of this compound by β-galactosidase results in the formation of a blue precipitate . This color change is often used as a visual indicator of β-galactosidase activity in various applications, including blue/white screening in gene cloning .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. It is typically stored at 2-8°C , suggesting that it may be sensitive to heat. The pH of the environment can also affect the activity of β-galactosidase and, consequently, the efficacy of this compound.
Biochemische Analyse
Biochemical Properties
5-Bromo-6-chloro-3-indolyl-beta-D-galactoside interacts with the enzyme β-galactosidase . This enzyme rapidly hydrolyzes β-D-galactopyranosides but usually does not hydrolyze either the anomeric α-D-galactopyranosides or the isomeric β-D-glucopyranosides . The interaction between this compound and β-galactosidase results in the formation of a dark blue precipitate .
Cellular Effects
The dark blue precipitate formed by the hydrolysis of this compound by β-galactosidase can be visually detected, making it useful for numerous histochemical and molecular biology applications . It is particularly useful for detecting lacZ activity in cells and tissues .
Molecular Mechanism
The molecular mechanism of action of this compound involves its hydrolysis by the enzyme β-galactosidase . This reaction yields a dark blue precipitate, which can be visually detected .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its use as a substrate for β-galactosidase . The dark blue precipitate that forms upon hydrolysis can be visually detected, allowing for the monitoring of β-galactosidase activity over time .
Metabolic Pathways
This compound is involved in the metabolic pathway of β-galactosidase . The enzyme β-galactosidase hydrolyzes this compound, yielding a dark blue precipitate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside typically involves the following steps :
Starting Materials: The synthesis begins with indole derivatives, bromine, and chlorine.
Reaction Conditions: The indole derivative undergoes bromination and chlorination under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the indole ring.
Glycosylation: The brominated and chlorinated indole is then glycosylated with beta-D-galactose under acidic or basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase . The hydrolysis of the glycosidic bond results in the formation of galactose and a colored indole derivative.
Common Reagents and Conditions:
Reagents: Beta-galactosidase enzyme, water.
Conditions: The hydrolysis reaction typically occurs under mild conditions, such as physiological pH and temperature.
Major Products:
Galactose: A simple sugar.
Colored Indole Derivative: The specific color depends on the substituents on the indole ring, with this compound producing a red or magenta product.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Chromogenic Substrate: Used in assays to detect beta-galactosidase activity.
Biology:
Reporter Gene Assays: Utilized in molecular biology to monitor gene expression by detecting beta-galactosidase activity.
Medicine:
Diagnostic Tools: Employed in diagnostic assays to identify bacterial infections by detecting beta-galactosidase-producing bacteria.
Industry:
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-chloro-3-indolyl-beta-D-galactoside (X-Gal): Produces a blue product upon hydrolysis.
5-Bromo-3-indolyl-beta-D-galactoside (Bluo-Gal): Produces a darker blue product.
Uniqueness: 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is unique in its ability to produce a red or magenta product, making it particularly useful in applications where a distinct color change is required .
Eigenschaften
IUPAC Name |
2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRVKCMQIZYLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93863-88-8 | |
| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-Galactopyranoside (contains ca. 10% Ethyl Acetate) [for Biochemical Research] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1333461.png)
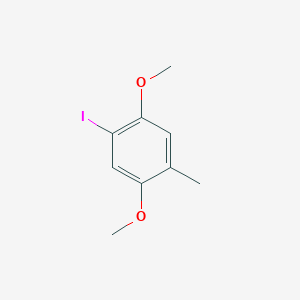

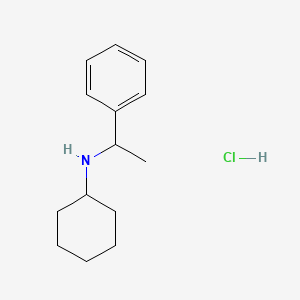
![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)

![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)
